N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1H-benzimidazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-20-12-9-7-11(8-10-12)17-16(21)15-18-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMDCQRJZQKBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide typically involves the reaction of 4-ethoxyaniline with 2-mercaptobenzimidazole under specific conditions. One common method includes the use of dithioacid and anisidine as starting materials. The reaction is carried out in ethanol, and the product is obtained with a yield of around 58% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted benzimidazole derivatives depending on the reagent used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide. The compound exhibits significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
A recent study synthesized several benzimidazole derivatives and evaluated their antimicrobial effects using the tube dilution method against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that certain derivatives, including those with the benzimidazole structure, showed Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against specific strains .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | E. coli | 1.43 |
| This compound | Staphylococcus aureus | 2.54 |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT116).
Case Study: Cytotoxicity Testing
In vitro studies utilizing the MTT assay assessed the cytotoxic effects of this compound on cancer cell lines. The findings revealed that while some derivatives exhibited IC50 values lower than 100 µM, indicating potential anticancer activity, others did not show significant effects .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | This compound | 97.52 |
| HCT116 | This compound | >100 |
Antioxidant Activity
The antioxidant properties of benzimidazole derivatives are also noteworthy. These compounds can scavenge free radicals, reducing oxidative stress in biological systems.
Case Study: Antioxidant Evaluation
Research has shown that compounds similar to this compound possess significant antioxidant activity when assessed using various assays such as DPPH and ABTS radical scavenging tests .
| Compound | Assay Type | IC50 (µM) |
|---|---|---|
| This compound | DPPH Scavenging | 45 |
| This compound | ABTS Scavenging | 30 |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit elastase, an enzyme involved in inflammation, by binding to its active site. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, stabilizing the complex and inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide
- N-(4-chlorophenyl)-1H-benzo[d]imidazole-2-carbothioamide
- N-(4-bromophenyl)-1H-benzo[d]imidazole-2-carbothioamide
Uniqueness
N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in its biological applications .
Biological Activity
N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its pharmacological properties. The presence of the ethoxy group and the carbothioamide functionality enhances its interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzimidazole derivatives, including this compound.
In Vitro Antimicrobial Evaluation
A study reported that various derivatives of benzimidazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | E. coli |
| 4a | 0.30 | Staphylococcus epidermidis |
| 5a | 0.40 | Klebsiella pneumoniae |
The study also indicated that these compounds inhibited biofilm formation more effectively than Ciprofloxacin, highlighting their potential as novel antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound exhibits low toxicity towards human cell lines, with IC50 values greater than 60 μM, suggesting a favorable safety profile . This is crucial for therapeutic applications where selectivity towards cancer cells over normal cells is desired.
The mechanism of action for this compound involves inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual-action mechanism contributes to its efficacy against resistant bacterial strains.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of several benzimidazole derivatives, including this compound, which demonstrated promising results in both antimicrobial and anticancer activities . The structural modifications allowed for enhanced biological activity, making these compounds potential candidates for drug development.
Structure-Activity Relationship (SAR)
The SAR analysis indicated that modifications on the benzimidazole ring significantly influence biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance the compound's ability to penetrate bacterial membranes or interact with specific targets within microbial cells .
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Increased lipophilicity |
| Thioamide group | Enhanced enzyme inhibition |
| Benzimidazole core | Central to antimicrobial action |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key considerations include:
- Catalyst selection : Switching from palladium on carbon (Pd/C) to Raney nickel avoids hydrodechlorination byproducts, improving yields (e.g., 92% for intermediates) .
- Solvent optimization : Ethanol or water enhances intermediate stability, with ethanol preferred for imidazole ring closure under alkaline conditions (NaOH, 45°C) .
- Reaction monitoring : Use LC-MS to track intermediates and optimize reaction times (e.g., 4 hours for cyclization at 45°C) .
Basic: How can structural integrity and purity of this compound be validated?
Answer:
Characterization requires a combination of techniques:
- Spectroscopy :
- 1H/13C NMR confirms substituent positions (e.g., ethoxyphenyl and benzimidazole moieties) .
- IR identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹ for the carbothioamide group) .
- Chromatography :
- LC-MS monitors reaction progress and detects byproducts (e.g., dehalogenated derivatives) .
- Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages to verify purity .
Advanced: How can reaction conditions be optimized to suppress byproduct formation during synthesis?
Answer:
Byproduct mitigation strategies include:
- Catalyst tuning : Raney nickel prevents aryl dehalogenation, unlike Pd/C, which promotes unwanted hydrodechlorination .
- Temperature control : Maintaining 45°C during cyclization minimizes incomplete ring closure (yield drops to <50% at 25°C) .
- Base selection : Strong bases like NaOH (vs. Na₂CO₃) improve Schiff base formation efficiency, reducing side reactions .
Advanced: How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Answer:
Contradictions arise from impurities or tautomeric forms. Strategies include:
- Multi-technique validation : Cross-check NMR with IR and HRMS to confirm assignments (e.g., distinguishing thioamide tautomers) .
- Byproduct analysis : Use LC-MS to identify hydrodechlorinated or oxidized species .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .
Basic: What biological assays are suitable for preliminary activity screening?
Answer:
Initial screening should focus on target-specific assays:
- Enzyme inhibition : Test against kinases or cyclooxygenases (COX-1/2) using fluorometric or colorimetric substrates .
- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Receptor binding : Radioligand displacement assays (e.g., for benzodiazepine or serotonin receptors) .
Advanced: How can molecular docking guide the study of this compound’s interactions with biological targets?
Answer:
Docking provides mechanistic insights:
- Pose prediction : Align the carbothioamide group with active-site residues (e.g., hydrogen bonding to catalytic lysine in kinases) .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with binding affinity .
- Dynamic validation : Follow docking with MD simulations to assess binding stability (e.g., RMSD <2 Å over 100 ns) .
Advanced: What strategies are effective for analyzing regioselectivity in benzimidazole derivatization?
Answer:
Regioselectivity challenges arise during functionalization. Solutions include:
- Directing groups : Use electron-withdrawing substituents (e.g., nitro) to steer electrophilic substitution to specific positions .
- Protecting groups : Temporarily block reactive sites (e.g., thioamide protection with Boc) during multi-step synthesis .
- Kinetic vs. thermodynamic control : Adjust temperature and solvent polarity to favor desired intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
